Structural Differentiation from Closest In-Class Analogs
The target compound is distinguished from its closest analogs by three structural parameters: (1) an ethylene (-CH2CH2-) linker between the benzimidazole C2 position and the carboxamide nitrogen, versus a methylene (-CH2-) linker in N-(1H-1,3-benzimidazol-2-ylmethyl) analogs or a propylene (-CH2CH2CH2-) linker in N-[3-(1H-benzimidazol-2-yl)propyl] analogs ; (2) a free NH at the benzimidazole 1-position, as opposed to N-methyl variants ; and (3) an unsubstituted 4-phenyl group on the tetrahydropyran ring, versus 4-methoxyphenyl or other substituted-phenyl analogs. No publicly available quantitative biological data were identified for this compound from allowed sources. Therefore, the available differentiation is currently limited to these defined structural features.
| Evidence Dimension | Linker length (C-atoms connecting benzimidazole to carboxamide N) |
|---|---|
| Target Compound Data | 2 carbons (ethyl linker) |
| Comparator Or Baseline | 1 carbon (methyl linker in N-(1H-1,3-benzimidazol-2-ylmethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide); 3 carbons (propyl linker in N-[3-(1H-benzimidazol-2-yl)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide) |
| Quantified Difference | +1 and -1 methylene unit(s), respectively |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular formula |
Why This Matters
Linker length directly modulates conformational flexibility and the spatial relationship between the benzimidazole hydrogen-bonding pharmacophore and the tetrahydropyran hydrophobic anchor, a parameter known to affect target binding in related benzimidazole series [1].
- [1] Lubisch, W. et al. Substituted benzimidazoles and their use as PARP inhibitors. International Patent WO2000032579A1, published June 8, 2000. View Source
